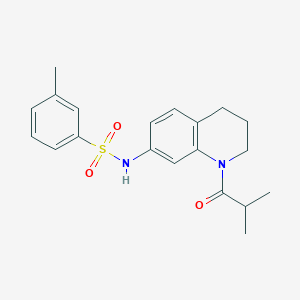

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

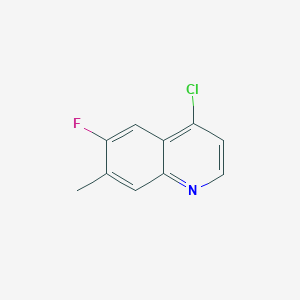

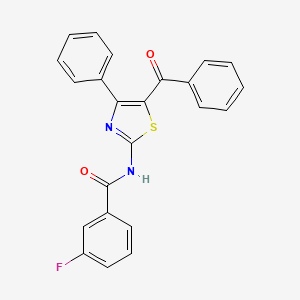

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide, also known as ITQ-29, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. ITQ-29 belongs to the class of quinoline-4-carboxamides and has been found to exhibit promising pharmacological properties.

Scientific Research Applications

Inhibition and Activation Roles

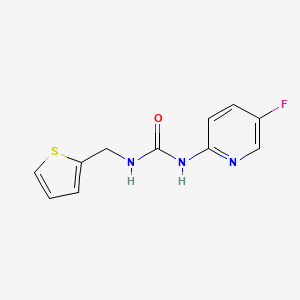

- Isoquinolinesulfonamides, including compounds structurally related to N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide, have been identified as potent and selective inhibitors of cyclic AMP-dependent protein kinase (protein kinase A) and other kinases. These inhibitors play a crucial role in mediating cellular processes such as neurite outgrowth in PC12 cells, illustrating the compound's importance in studying neural development and potential therapeutic applications for neurological disorders (Chijiwa et al., 1990).

Chemical Synthesis and Modification

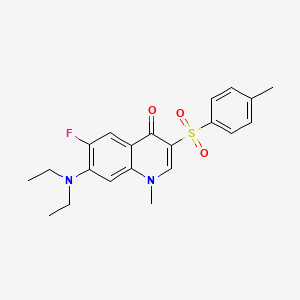

- Research has shown that copper-catalyzed radical-promoted aminocyclization of acrylamides with N-fluorobenzenesulfonimide can construct a range of isoquinoline-1,3-diones, demonstrating the versatility of related isoquinolinesulfonamide structures in synthesizing complex organic molecules with potential pharmacological activities (Xiao-Feng Xia et al., 2016).

Structural and Mechanistic Insights

- The crystal structure analysis of human carbonic anhydrases (hCAs) in complex with isoquinolinesulfonamides has provided valuable insights into the selective inhibition of therapeutically relevant isozymes. This research underlines the potential of isoquinolinesulfonamides, including compounds with similar structural motifs, in the design of selective inhibitors targeting specific hCA isoforms associated with diseases such as cancer and neurological disorders (Mader et al., 2011).

Antimicrobial Applications

- Novel 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide derivatives and their metal complexes have been synthesized and characterized, showing significant antimicrobial activity against a variety of bacterial and fungal strains. This research highlights the potential of isoquinolinesulfonamide derivatives in developing new antimicrobial agents (Vanparia et al., 2010).

Theoretical and Computational Studies

- Through theoretical and computational studies, including molecular docking and ADMET analysis, researchers have explored the structural properties and interactions of potent human carbonic anhydrase inhibitors bearing isoquinolinesulfonamide moieties. These studies contribute to the understanding of the molecular basis of enzyme inhibition and guide the design of new inhibitors with enhanced selectivity and pharmacological properties (Buemi et al., 2019).

properties

IUPAC Name |

3-methyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O3S/c1-14(2)20(23)22-11-5-7-16-9-10-17(13-19(16)22)21-26(24,25)18-8-4-6-15(3)12-18/h4,6,8-10,12-14,21H,5,7,11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVNIDVGYWGMCNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-({2-[(4-Chlorophenyl)thio]ethyl}amino)ethanol hydrochloride](/img/no-structure.png)

![N-(naphthalen-1-yl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2577410.png)

![N-(4-methoxybenzyl)-4-[(5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzamide](/img/structure/B2577416.png)

![1-[4-[4-(1,3-Oxazol-2-yl)piperidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2577417.png)

![N-(4-fluorophenyl)-N-{2-[6-methyl-3-(propylsulfanyl)-1,2,4-triazin-5-yl]vinyl}amine](/img/structure/B2577418.png)

![2-((4-(tert-butyl)phenoxy)methyl)-1-phenethyl-1H-benzo[d]imidazole](/img/structure/B2577419.png)

![7-Chloro-2-(2-(diethylamino)ethyl)-6-methyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2577425.png)

![1-(4-Chlorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone](/img/structure/B2577428.png)